molecular formula C13H7N5O2 B5837231 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B5837231
M. Wt: 265.23 g/mol
InChI Key: ABJVPARPMLPWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways in cells, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. The compound has also been shown to modulate the activity of certain enzymes and receptors in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in lab experiments is its potential for use as a fluorescent probe for detecting metal ions. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for research on 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use as a therapeutic agent for various diseases. Further studies are also needed to fully understand the mechanism of action of the compound and its effects on different cell types.
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different fields.

Scientific Research Applications

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O2/c14-7-10-8-16-17-12(4-5-15-13(10)17)9-2-1-3-11(6-9)18(19)20/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVPARPMLPWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 24.4 g of 3-dimethylamino-3'-nitroacrylophenone, 13.0 g of 3-aminopyrazole-4-carbonitrile and 120 ml of glacial acetic acid was heated at reflux for 7 hours, then was stirred at room temperature for 16 hours. The precipitate was collected, triturated with saturated aqueous sodium bicarbonate, filtered and washed with water. The solid was then triturated with acetonitrile, filtered and dried and gave the desired product, mp 244°-246° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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